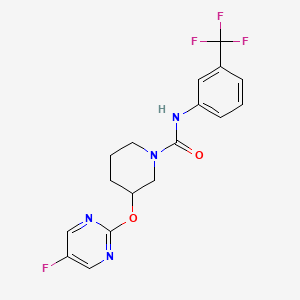

3-((5-fluoropyrimidin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-((5-fluoropyrimidin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a synthetic molecule that appears to be related to various classes of pharmacologically active compounds. The structure suggests it is a piperidine derivative with potential biological activity, given the presence of a fluoropyrimidinyl moiety and a trifluoromethylphenyl group.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in the context of developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. For instance, the preparation of N-phenyl piperidine analogs has led to the identification of 3-carboxamides as an active series against wild-type HIV-1 and resistant mutant viruses . Similarly, the synthesis of N-3-(phenylcarbamoyl)arylpyrimidine-5-carboxamides has been reported, which are selective Lck inhibitors, indicating that the synthetic strategies for such compounds are well-established and can be adapted for the synthesis of 3-((5-fluoropyrimidin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is critical for their biological activity. The presence of a fluoropyrimidinyl group in the compound suggests potential for specific interactions with biological targets, such as hydrogen bonding, which is a common interaction for pyrimidine derivatives . The trifluoromethylphenyl group could contribute to the lipophilicity and thus influence the compound's ability to cross cell membranes.

Chemical Reactions Analysis

The fluorination of piperidine derivatives has been shown to significantly alter their chemical properties, such as reducing the pKa, which can influence pharmacokinetic profiles . The presence of fluorine atoms in the compound could similarly affect its reactivity and interactions with biological targets, potentially enhancing its selectivity or potency.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, including those with fluorine substitutions, are important for their pharmacokinetic and pharmacodynamic profiles. For example, the incorporation of fluorine into piperidine and piperazine derivatives has been found to improve oral absorption due to the reduction in basicity . The triazine heterocycle in related compounds has been essential for high potency and selectivity, as well as for achieving good oral exposure . These insights suggest that the physical and chemical properties of 3-((5-fluoropyrimidin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide would be crucial for its potential as a pharmacological agent.

Scientific Research Applications

Synthesis and Biological Activity

Compounds structurally related to 3-((5-fluoropyrimidin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide have been synthesized and evaluated for their biological activities. For instance, derivatives with modifications on the pyrimidine and piperidine moieties have shown promising results as kinase inhibitors and for their anti-proliferative properties against various cancer cell lines (Fawzy et al., 2019; Zhu et al., 2016). These compounds were synthesized through facile pathways and displayed high anti-proliferative properties, potentially offering new directions for cancer therapy research.

Molecular Docking and SAR Studies

Molecular docking and structure-activity relationship (SAR) studies of similar compounds have provided insights into their mechanism of action, particularly as inhibitors of biological targets such as the human DNA topoisomerase IIα and c-Met kinase. These studies help in understanding how modifications to the chemical structure influence biological activity and can guide the development of more effective therapeutic agents (Parveen et al., 2017).

Neuroinflammation and Imaging

Research into compounds related to 3-((5-fluoropyrimidin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide has extended into neuroinflammation and imaging. For example, derivatives have been developed for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging, indicating the potential for these compounds to contribute to the study of neurodegenerative diseases (Lee et al., 2022).

Antimicrobial and Antifungal Activities

Compounds with similar structural frameworks have also been explored for their antimicrobial and antifungal activities, demonstrating the versatility of these compounds in addressing a broad range of biological targets and diseases. The development of novel derivatives has led to the identification of compounds with significant activity against various bacterial and fungal strains, highlighting their potential as new antimicrobial agents (Othman, 2013).

properties

IUPAC Name |

3-(5-fluoropyrimidin-2-yl)oxy-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F4N4O2/c18-12-8-22-15(23-9-12)27-14-5-2-6-25(10-14)16(26)24-13-4-1-3-11(7-13)17(19,20)21/h1,3-4,7-9,14H,2,5-6,10H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKLMDOSOHMSOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F4N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Isopropyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2510976.png)

![4-N-(4-chlorophenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2510977.png)

![[4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2510980.png)

![ethyl 6-(acetyloxy)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B2510981.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2510983.png)

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride](/img/structure/B2510986.png)